1,4-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene
Overview
Description
Synthesis Analysis
The synthesis of bis-substituted benzene derivatives typically involves multi-step reactions with high yields under mild conditions. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved through aromatic nucleophilic substitution, followed by oxidation and methylation to produce bis(phosphoryl) and bis(phosphonio) derivatives . Similarly, polytopic azoles were synthesized using cheap reactants and aqueous solutions, demonstrating the versatility of synthetic approaches for bis-substituted benzenes .
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as NMR are commonly used to confirm the molecular structures of bis-substituted benzene derivatives. These studies reveal the spatial arrangement of substituents and the overall geometry of the molecules, which can include large bond angles and non-planar conformations due to steric hindrance . The molecular structure significantly affects the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
The reactivity of bis-substituted benzene derivatives is influenced by the electronic properties of the substituents. For example, the presence of electron-withdrawing or electron-donating groups can enhance or reduce the compound's ability to participate in further chemical reactions. The papers discuss various reactions, including dehydration, oxidation, and condensation, which lead to the formation of different bis-substituted benzene compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis-substituted benzene derivatives are diverse and depend on the nature of the substituents. Thermal analyses indicate high chemical and thermal stability for some derivatives . Electrochemical measurements provide insights into the redox properties, and spectroscopic studies reveal information about the electronic structure and potential applications in materials science . The interaction of these compounds with other molecules, such as in complex formation, is also an important aspect of their behavior .
Scientific Research Applications
“1,4-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene” is a chemical compound with the CAS Number: 5565-36-6 and a molecular weight of 301.99 . It is typically stored in a dark, dry place at temperatures between 2-8°C . The compound is solid at room temperature .
-
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Application: This compound has been used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It has also been used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Method: The specific methods of application would depend on the experimental setup, but generally involve the use of this compound as a reagent in a chemical reaction under controlled conditions .
- Results: The results of these reactions are the formation of new compounds, such as pinacol benzyl boronate, which have potential applications in further chemical synthesis .
-
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one
- Application: This compound has been used as a reactant for palladium (I) catalyzed addition of P(O)-H bonds and for radical reactions mediated by manganese (III) acetate .
- Method: The specific methods of application would depend on the experimental setup, but generally involve the use of this compound as a reactant in a chemical reaction under controlled conditions .
- Results: The results of these reactions are the formation of new compounds, which have potential applications in further chemical synthesis .
-
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Application: This compound has been used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It has also been used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Method: The specific methods of application would depend on the experimental setup, but generally involve the use of this compound as a reagent in a chemical reaction under controlled conditions .
- Results: The results of these reactions are the formation of new compounds, such as pinacol benzyl boronate, which have potential applications in further chemical synthesis .
-
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one
- Application: This compound has been used as a reactant for palladium (I) catalyzed addition of P(O)-H bonds and for radical reactions mediated by manganese (III) acetate .
- Method: The specific methods of application would depend on the experimental setup, but generally involve the use of this compound as a reactant in a chemical reaction under controlled conditions .
- Results: The results of these reactions are the formation of new compounds, which have potential applications in further chemical synthesis .
Safety And Hazards
Future Directions
Research on 1,4-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene continues to explore its applications in organic synthesis, materials science, and catalysis. Further investigations into its reactivity, stability, and potential biological activities are warranted. Additionally, efforts to optimize its synthesis and develop novel derivatives are ongoing .
properties
IUPAC Name |
2-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24B2O4/c1-15(2)9-19-17(20-10-15)13-5-7-14(8-6-13)18-21-11-16(3,4)12-22-18/h5-8H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDODHEZHZCJSML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)B3OCC(CO3)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24B2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629653 | |
Record name | 2,2'-(1,4-Phenylene)bis(5,5-dimethyl-1,3,2-dioxaborinane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene | |
CAS RN |
5565-36-6 | |
Record name | 2,2′-(1,4-Phenylene)bis[5,5-dimethyl-1,3,2-dioxaborinane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5565-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-(1,4-Phenylene)bis(5,5-dimethyl-1,3,2-dioxaborinane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.